6-Bromo-5-cyclopropoxypicolinic acid
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Overview
Description
6-Bromo-5-cyclopropoxypicolinic acid is a chemical compound that belongs to the class of picolinic acids It is characterized by the presence of a bromine atom at the 6th position and a cyclopropoxy group at the 5th position on the picolinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-cyclopropoxypicolinic acid typically involves the bromination of picolinic acid derivatives followed by the introduction of the cyclopropoxy group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropanol in the presence of a suitable base.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and substitution reactions. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-cyclopropoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated or reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted picolinic acid derivatives.
Scientific Research Applications
6-Bromo-5-cyclopropoxypicolinic acid has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used as a ligand in the study of metal-organic complexes and their biological activities.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-cyclopropoxypicolinic acid involves its interaction with specific molecular targets. The bromine atom and cyclopropoxy group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
5-Bromopicolinic Acid: Similar structure but lacks the cyclopropoxy group.
6-Bromo-2-picolinic Acid: Similar structure but with different substitution pattern.
Cyclopropylpicolinic Acid: Similar structure but lacks the bromine atom.
Comparison: 6-Bromo-5-cyclopropoxypicolinic acid is unique due to the presence of both the bromine atom and the cyclopropoxy group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H8BrNO3 |
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Molecular Weight |
258.07 g/mol |
IUPAC Name |
6-bromo-5-cyclopropyloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8BrNO3/c10-8-7(14-5-1-2-5)4-3-6(11-8)9(12)13/h3-5H,1-2H2,(H,12,13) |
InChI Key |
KGFATMABPVKLJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)C(=O)O)Br |
Origin of Product |
United States |
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